molecular formula C16H17F3N2O B8527669 7-oxo-1,2,3,3-tetramethyl-5-trifluoromethyl-2,3,7,8-tetrahydro-1H-pyrrolo [3,2-g] quinoline CAS No. 58721-75-8

7-oxo-1,2,3,3-tetramethyl-5-trifluoromethyl-2,3,7,8-tetrahydro-1H-pyrrolo [3,2-g] quinoline

Cat. No. B8527669
CAS RN: 58721-75-8
M. Wt: 310.31 g/mol
InChI Key: MLMXURVUXDFYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-oxo-1,2,3,3-tetramethyl-5-trifluoromethyl-2,3,7,8-tetrahydro-1H-pyrrolo [3,2-g] quinoline is a useful research compound. Its molecular formula is C16H17F3N2O and its molecular weight is 310.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-oxo-1,2,3,3-tetramethyl-5-trifluoromethyl-2,3,7,8-tetrahydro-1H-pyrrolo [3,2-g] quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-oxo-1,2,3,3-tetramethyl-5-trifluoromethyl-2,3,7,8-tetrahydro-1H-pyrrolo [3,2-g] quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

58721-75-8

Product Name

7-oxo-1,2,3,3-tetramethyl-5-trifluoromethyl-2,3,7,8-tetrahydro-1H-pyrrolo [3,2-g] quinoline

Molecular Formula

C16H17F3N2O

Molecular Weight

310.31 g/mol

IUPAC Name

1,2,3,3-tetramethyl-5-(trifluoromethyl)-2,8-dihydropyrrolo[3,2-g]quinolin-7-one

InChI

InChI=1S/C16H17F3N2O/c1-8-15(2,3)11-5-9-10(16(17,18)19)6-14(22)20-12(9)7-13(11)21(8)4/h5-8H,1-4H3,(H,20,22)

InChI Key

MLMXURVUXDFYOS-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(N1C)C=C3C(=C2)C(=CC(=O)N3)C(F)(F)F)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Amino-1,2,3,3-tetramethylindoline (6.9 g, 0.036 mole) was treated with 6.8 g of ethyl trifluoroacetoacetate. There was an immediate reaction with heat evolution and formation of a solid. The mixture was heated in an oil bath under a reflux condenser for 16 hrs at 135°-140° C., then for 1 hr at 145°-150° C. The cooled cake was broken up, triturated with 10 ml of diethyl ether, filtered and washed twice with cold ether; 7.7 g (69%). When recrystallized from 275 ml of 95% ethanol, the compound was obtained as felted, yellow needles; m.p. 248°-249° C., shrinking at 244° C.

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